molecular formula C22H13BrN2 B11825653 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline

2-(4-Bromophenyl)dibenzo[f,h]quinoxaline

Cat. No.: B11825653
M. Wt: 385.3 g/mol
InChI Key: DVBAWEINSLXHKN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)dibenzo[f,h]quinoxaline: is a heterocyclic aromatic compound that belongs to the family of dibenzoquinoxalines This compound is characterized by the presence of a bromophenyl group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline typically involves the condensation of 4-bromobenzaldehyde with o-phenylenediamine, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, each with distinct chemical and physical properties .

Scientific Research Applications

Chemistry: 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic and photophysical properties .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its derivatives have shown promise in the development of anticancer, antimicrobial, and antiviral agents .

Industry: In the industrial sector, this compound is used in the production of organic semiconductors and light-emitting diodes (LEDs). Its ability to participate in various chemical reactions makes it a versatile compound for material science applications .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the bromophenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the presence of the bromophenyl group, which imparts unique electronic and steric properties. This makes it a valuable compound for the synthesis of novel materials and pharmaceuticals .

Properties

Molecular Formula

C22H13BrN2

Molecular Weight

385.3 g/mol

IUPAC Name

3-(4-bromophenyl)phenanthro[9,10-b]pyrazine

InChI

InChI=1S/C22H13BrN2/c23-15-11-9-14(10-12-15)20-13-24-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22(21)25-20/h1-13H

InChI Key

DVBAWEINSLXHKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)C5=CC=C(C=C5)Br

Origin of Product

United States

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